molecular formula C21H24N2O4 B10985018 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B10985018
M. Wt: 368.4 g/mol
InChI Key: DWPURIWNUOMVEG-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then further reacted with 4-(2-oxopyrrolidin-1-yl)phenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like chromatography and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenating agents or nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: Similar in structure but lacks the pyrrolidinyl group.

    3,4-dimethoxyphenyl)propionic acid: Another related compound with similar functional groups.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and pyrrolidinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O4/c1-26-18-11-5-15(14-19(18)27-2)6-12-20(24)22-16-7-9-17(10-8-16)23-13-3-4-21(23)25/h5,7-11,14H,3-4,6,12-13H2,1-2H3,(H,22,24)

InChI Key

DWPURIWNUOMVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC

Origin of Product

United States

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